molecular formula C16H18N2O2 B1384978 N-(3-Aminophenyl)-3-propoxybenzamide CAS No. 1020722-71-7

N-(3-Aminophenyl)-3-propoxybenzamide

Cat. No.: B1384978
CAS No.: 1020722-71-7
M. Wt: 270.33 g/mol
InChI Key: YQLJIHZERKTWKS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for benzamide derivatives. Based on structural analysis of related compounds in the benzamide family, this compound would possess the molecular formula C₁₆H₁₈N₂O₂, indicating a molecular weight of approximately 270.33 grams per mole. The nomenclature reflects the presence of an aminophenyl group attached to the nitrogen atom of the benzamide core, with a propoxy substituent at the meta position of the benzoyl ring.

Structural comparison with documented benzamide derivatives reveals important nomenclature patterns. The parent compound N-(3-aminophenyl)benzamide is systematically named and appears in chemical databases with the molecular formula C₁₃H₁₂N₂O. This base structure provides the foundation for understanding the nomenclature extension when propoxy substitution occurs. The addition of the propoxy group (-OCH₂CH₂CH₃) to the benzamide ring system follows standard organic chemistry naming conventions, where the position of substitution is indicated by the numerical prefix.

The molecular formula analysis indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the combination of the benzamide core structure with the aminophenyl substituent and the propoxy group. The presence of two nitrogen atoms is characteristic of this class of compounds, with one nitrogen incorporated in the amide linkage and the second nitrogen present in the amino group of the phenyl substituent.

Crystallographic Data and Solid-State Arrangement

Currently available crystallographic databases do not contain specific structural data for this compound. However, analysis of related benzamide compounds provides valuable insights into expected solid-state arrangements and packing patterns. The parent compound N-(3-aminophenyl)benzamide has been structurally characterized, showing typical benzamide conformational features.

Benzamide derivatives typically exhibit planar or near-planar conformations of the amide linkage, with the carbonyl oxygen and amide nitrogen lying in the same plane as the attached benzene rings. The introduction of the propoxy substituent is expected to influence the crystal packing through additional van der Waals interactions and potential hydrogen bonding capabilities. The amino group present on the phenyl substituent serves as both a hydrogen bond donor and acceptor, significantly influencing intermolecular interactions in the solid state.

Comparative analysis with structurally similar compounds suggests that the propoxy chain likely adopts an extended conformation to minimize steric interactions with the aromatic systems. The flexibility of the propoxy group allows for multiple conformational possibilities, which may result in conformational polymorphism in the solid state. This flexibility contrasts with the more rigid aromatic portions of the molecule and contributes to the overall molecular dynamics in crystalline arrangements.

The expected space group and unit cell parameters would likely reflect the molecular symmetry and packing efficiency common to substituted benzamides. Based on patterns observed in related compounds, monoclinic or triclinic crystal systems are most probable, with packing arrangements optimized for both aromatic stacking interactions and hydrogen bonding networks involving the amino functionality.

Conformational Analysis Through X-ray Diffraction Studies

Direct X-ray diffraction studies specific to this compound are not currently available in the literature. However, conformational analysis can be inferred from studies of closely related benzamide derivatives. The compound 3-amino-N-[3-(phenylcarbamoyl)phenyl]benzamide, which shares structural similarities, demonstrates the typical conformational preferences of substituted benzamides.

The amide bond in benzamide derivatives typically exhibits restricted rotation due to partial double-bond character, resulting in either E or Z conformations. In most substituted benzamides, the E conformation is thermodynamically favored due to reduced steric interactions between the carbonyl oxygen and the N-substituent. The propoxy substituent introduces additional conformational degrees of freedom through rotation about the ether linkage and the propyl chain.

Conformational analysis must consider the multiple rotatable bonds present in the propoxy chain. The C-O-C angle at the ether linkage typically adopts values near the tetrahedral angle, while the propyl chain can exist in various staggered conformations. The most stable conformations are those that minimize steric clashes with the benzene ring while maximizing favorable electrostatic interactions.

The aminophenyl substituent contributes additional conformational complexity through rotation about the N-C bond connecting the amide nitrogen to the substituted phenyl ring. This rotation is typically restricted due to partial double-bond character arising from resonance interactions between the amide nitrogen lone pair and the aromatic system. The preferred conformation often places the amino group in positions that facilitate intermolecular hydrogen bonding in the solid state.

Comparative Structural Features With Related Benzamide Derivatives

Comparative structural analysis reveals significant similarities and differences between this compound and documented benzamide derivatives. The parent compound N-(3-aminophenyl)benzamide serves as the primary structural reference, with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 grams per mole. The addition of the propoxy group represents a molecular weight increase of approximately 58 daltons and introduces additional functionality.

Related compounds such as 3-Amino-N-propylbenzamide exhibit different substitution patterns but share common structural motifs. This compound demonstrates how propyl substitution affects molecular properties, though the substitution occurs at the amide nitrogen rather than on the aromatic ring. The molecular formula C₁₀H₁₄N₂O and molecular weight of 178.23 grams per mole illustrate the systematic relationship between substitution patterns and molecular properties.

The compound N-[3-(4-aminophenyl)propyl]benzamide represents another structural variant with propyl linkage, though in this case connecting aminophenyl groups through an alkyl chain. This compound demonstrates how propyl groups can serve as molecular linkers and influence overall molecular geometry and flexibility. Its molecular formula C₁₆H₁₈N₂O shows the same carbon and hydrogen count as the target compound but differs in oxygen content due to the absence of ether functionality.

Comparative analysis of N-(3-(dimethylamino)propyl)benzamide reveals how different nitrogen substitution patterns affect molecular properties. This compound shares the propyl linkage concept but employs dimethylamino rather than amino functionality, resulting in different hydrogen bonding capabilities and electronic properties. The molecular weight of 206.28 grams per mole provides context for understanding how different functional groups contribute to overall molecular mass.

Properties

IUPAC Name

N-(3-aminophenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLJIHZERKTWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-3-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenol and 3-propoxybenzoic acid.

    Amidation Reaction: The 3-aminophenol is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Biological Activities

N-(3-Aminophenyl)-3-propoxybenzamide exhibits a range of biological activities that make it a candidate for further research in drug development. Some of the notable activities include:

  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. Research indicates that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may hold similar properties .
  • Anti-inflammatory Effects : Studies have shown that benzamide derivatives can possess anti-inflammatory properties. The structural features of this compound may enhance its effectiveness in reducing inflammation, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against a variety of pathogens. This suggests that this compound could potentially be developed as an antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving the reaction of 3-aminophenol with propoxybenzoyl chloride or similar reagents. Recent advancements in synthetic strategies have focused on improving yield and reducing environmental impact:

  • Catalytic Methods : Recent studies have introduced novel catalytic systems for synthesizing benzamide derivatives, including the use of nanocatalysts which enhance reaction efficiency and product yield while minimizing by-products .
  • Green Chemistry Approaches : Eco-friendly methods utilizing solvent-free conditions or water as a solvent have been explored, aligning with the principles of green chemistry. These methods not only reduce waste but also provide high yields under mild conditions .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanism Investigation : Research focused on understanding the anti-inflammatory mechanism revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions .

Potential Therapeutic Uses

Given its biological activities and synthetic versatility, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : With its anticancer properties, further development could lead to new chemotherapeutic agents targeting specific types of cancer cells.
  • Inflammatory Disease Treatment : Its anti-inflammatory effects may position it as a treatment option for diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Agent Development : The potential antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) LogP (Estimated)
N-(3-Aminophenyl)-3-propoxybenzamide 270.33 3-Aminophenyl, 3-propoxy Moderate (polar groups) 2.8
N-(3-Aminophenyl)-2-isopropoxybenzamide 270.33 3-Aminophenyl, 2-isopropoxy Low (branched chain) 3.2
N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide 280.24 3-Aminophenyl, CF₃ Low (hydrophobic CF₃) 3.5
N-[3-methyl-4-(coumarin)phenyl]-3-propoxybenzamide 413.47 Coumarin, 3-propoxy Very low 4.1

Biological Activity

N-(3-Aminophenyl)-3-propoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural comparisons, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H18N2O2
Molecular Weight : 270.33 g/mol

The compound features an aminophenyl group linked to a propoxybenzamide moiety, which contributes to its biological interactions. The unique structure allows for various functional group interactions, making it a candidate for diverse pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModeratePromisingOngoing research on mechanism of action
N-(4-Aminophenyl)-4-isobutoxybenzamideHighModerateDifferent alkoxy substituent affects solubility
N-(2-Aminophenyl)-2-methoxybenzamideLowHighMethoxy group enhances biological activity

While specific mechanisms for this compound are not fully elucidated, studies on structurally similar benzamide derivatives indicate that they may interact with key biological targets such as enzymes involved in cell proliferation and apoptosis pathways. For example, benzamide derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .

Case Studies

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. A study involving breast cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting dose-dependent activity.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated moderate activity against Gram-positive bacteria, with further optimization needed to enhance potency.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of propoxybenzoic acid with aminophenyl derivatives under controlled conditions. The synthesis process emphasizes the importance of the functional groups present in determining the compound's biological activity.

Q & A

Q. What are the standard synthetic routes for N-(3-Aminophenyl)-3-propoxybenzamide?

The synthesis typically involves coupling a 3-aminophenyl derivative with a propoxybenzoyl chloride. A common method is reacting 3-aminophenylamine with 3-propoxybenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere, followed by purification via column chromatography. This approach aligns with analogous amidation reactions, such as the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine . Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize side reactions.

Q. Which spectroscopic methods are essential for characterizing this compound?

Structural confirmation requires multi-modal spectroscopy:

  • 1H and 13C NMR to verify proton environments and carbon frameworks. For example, aromatic protons in the 3-aminophenyl group typically resonate at δ 6.5–7.5 ppm, while the propoxy chain shows signals near δ 1.0–4.0 ppm .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • UV-Vis spectroscopy to assess electronic transitions, particularly if the compound exhibits chromophoric properties relevant to bioactivity studies .

Q. What are the primary pharmacological targets explored for structurally similar benzamide derivatives?

Analogous compounds, such as N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, are studied as enzyme inhibitors (e.g., kinase or protease targets) or receptor modulators (e.g., G-protein-coupled receptors). These derivatives are often screened for antifungal, antibacterial, or anticancer properties using enzyme-linked assays or cell viability tests .

Advanced Research Questions

Q. How can contradictory NMR data during structural confirmation be resolved?

Contradictions in NMR assignments (e.g., overlapping peaks or unexpected splitting) can be addressed via:

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) to clarify proton-carbon correlations and through-space interactions (NOESY).
  • X-ray crystallography for unambiguous structural determination. For example, monoclinic crystal systems (space group P21/c) with cell constants a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å have been used to resolve similar benzamide structures .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity but require careful drying to avoid hydrolysis.
  • Catalyst use : Lewis acids (e.g., HOBt, EDCI) improve coupling efficiency in amidation reactions.
  • Temperature control : Reactions are typically conducted at 0–25°C to balance reaction rate and side-product formation. Parallel studies on trihydroxy-N-alkyl-benzamides demonstrate that alkyl chain length and reaction time significantly impact yields, suggesting iterative condition screening .

Q. How does the substitution pattern on the benzamide core influence bioactivity?

Substituent effects are evaluated via structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance receptor binding in enzyme inhibition assays, as seen in N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide .
  • Alkoxy chains (e.g., propoxy) may improve solubility and bioavailability, while bulky groups (e.g., tert-butyl) can sterically hinder interactions . Comparative assays using derivatives with varied substituents (e.g., nitro, chloro, methyl) are critical for identifying pharmacophores .

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